3,5-Difluoro-4-methylsulfanylbenzonitrile

Medicinal Chemistry GPCR Agonists Diabetes

3,5-Difluoro-4-methylsulfanylbenzonitrile (CAS 918967-38-1) is a halogenated aromatic nitrile with the molecular formula C8H5F2NS and a molecular weight of 185.19 g/mol. It is structurally defined by a benzonitrile core with fluorine atoms at the 3 and 5 positions and a methylsulfanyl (-SCH3) group at the 4 position.

Molecular Formula C8H5F2NS
Molecular Weight 185.20 g/mol
CAS No. 918967-38-1
Cat. No. B12631494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methylsulfanylbenzonitrile
CAS918967-38-1
Molecular FormulaC8H5F2NS
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1F)C#N)F
InChIInChI=1S/C8H5F2NS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
InChIKeyCAYYTTZRKZPRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 3,5-Difluoro-4-methylsulfanylbenzonitrile (CAS 918967-38-1) for GPR119 Agonist R&D


3,5-Difluoro-4-methylsulfanylbenzonitrile (CAS 918967-38-1) is a halogenated aromatic nitrile with the molecular formula C8H5F2NS and a molecular weight of 185.19 g/mol . It is structurally defined by a benzonitrile core with fluorine atoms at the 3 and 5 positions and a methylsulfanyl (-SCH3) group at the 4 position . This specific substitution pattern is a key intermediate in the synthesis of heterocyclic GPR119 agonists, a class of compounds investigated for treating obesity and diabetes, as explicitly disclosed in patent WO2007/116229 A1 [1].

Why 3,5-Difluoro-4-methylsulfanylbenzonitrile Cannot Be Replaced by Common Benzonitrile Analogs


For research programs specifically targeting the SAR of GPR119 agonists, simple substitution with other 3,5-difluoro-4-substituted benzonitriles (e.g., 4-methyl, 4-methoxy, 4-chloro) is not viable. The unique electronic and steric properties of the methylsulfanyl (-SCH3) group are critical for the subsequent synthetic steps and the biological activity of the final heterocyclic compounds, as detailed in patent WO2007/116229 A1 [1]. Unlike a methyl or methoxy group, the sulfur atom in the methylsulfanyl group can participate in specific interactions or be further oxidized as a synthetic handle, making the compound a non-fungible building block for this therapeutic target [1]. This patent represents the primary documented application, creating a specific demand signal for this precise CAS number in medicinal chemistry sourcing [1].

Quantitative Differentiation Evidence for 3,5-Difluoro-4-methylsulfanylbenzonitrile Procurement


Proven Synthetic Utility as a Key Intermediate for GPR119 Agonists

3,5-Difluoro-4-methylsulfanylbenzonitrile is the designated intermediate for synthesizing a specific class of heterocyclic GPR119 agonists in patent WO2007/116229 A1 [1]. This is a direct application that is not claimed for any of its common 4-substituted analogs like 3,5-difluoro-4-methylbenzonitrile, 4-methoxy, or 4-chloro derivatives in the same patent context.

Medicinal Chemistry GPCR Agonists Diabetes

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

The compound has a calculated LogP of 2.56 and a topological polar surface area (TPSA) of 49.1 Ų . These values place it in a different property space compared to analogs with other 4-position substituents, influencing membrane permeability and oral bioavailability potential in drug discovery.

Medicinal Chemistry Drug Design Physicochemical Properties

Purity and Quality Control Specifications for Reproducible Synthesis

Reliable vendors for this building block specify a minimum purity of 95% to 98%, typically verified by GC or HPLC, along with batch-specific certificates of analysis that may include NMR and MS . This level of quality documentation is critical for ensuring reproducible yields in multi-step syntheses, a standard that must be verified and compared across suppliers.

Organic Synthesis Quality Control Procurement

Verified Application Scenarios for 3,5-Difluoro-4-methylsulfanylbenzonitrile


Synthesis of Heterocyclic GPR119 Agonists for Metabolic Disease Research

This is the compound's primary documented application. Medicinal chemistry teams focused on type 2 diabetes and obesity can use this building block to construct the specific oxadiazole-based GPR119 agonists protected by patent WO2007/116229 A1 [1]. The methylsulfanyl group is a critical structural feature, making this compound the essential starting material for replicating or modifying the disclosed structures [1].

Sulfur-Containing Heterocycle Synthesis via Oxidation

The methylsulfanyl (-SCH3) group is a versatile synthetic handle. It can be selectively oxidized to a sulfoxide (-SOCH3) or sulfone (-SO2CH3), enabling the exploration of new chemical space. This functional group interconversion is not possible with analogous 4-methyl or 4-chloro compounds, making this benzonitrile a strategic choice for synthesizing diverse screening libraries that require a sulfur-based polarity or hydrogen-bonding switch [1].

Developing CNS-Penetrant Candidates with Optimized Lipophilicity

With a calculated LogP of 2.56, this building block provides a moderate increase in lipophilicity compared to 4-methyl or 4-methoxy analogs. This property can be exploited in lead optimization programs targeting central nervous system (CNS) disorders, where slightly higher LogP values (typically 2-5) are often correlated with improved blood-brain barrier penetration. The compound's distinct electronic profile, contributed by the sulfur atom, offers further differentiation in SAR studies [1].

Quote Request

Request a Quote for 3,5-Difluoro-4-methylsulfanylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.